molecular formula C9H8BNO2 B1307814 Quinoline-6-boronic acid CAS No. 376581-24-7

Quinoline-6-boronic acid

Cat. No.: B1307814
CAS No.: 376581-24-7
M. Wt: 172.98 g/mol
InChI Key: JLOLSBLXNMVKGY-UHFFFAOYSA-N
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Description

Quinoline-6-boronic acid is an important compound in organic chemistry, known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and dyestuff. It is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the boronic acid group in the quinoline ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-boronic acid can be synthesized through several methods. One common method involves the borylation of quinoline derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is widely used for the synthesis of this compound. This reaction involves the coupling of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as the choice of solvents and temperature control, is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Quinoline-6-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of quinoline-6-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative .

Comparison with Similar Compounds

Quinoline-6-boronic acid can be compared with other similar compounds such as:

  • Quinoline-2-boronic acid
  • Isothis compound
  • 8-Quinolinylboronic acid
  • 3-Pyridineboronic acid
  • 4-Pyridinylboronic acid

These compounds share similar structural features but differ in the position of the boronic acid group and their reactivity. This compound is unique due to its specific position of the boronic acid group on the quinoline ring, which influences its reactivity and applications .

Properties

IUPAC Name

quinolin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOLSBLXNMVKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400626
Record name Quinoline-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376581-24-7
Record name Quinoline-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-6-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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